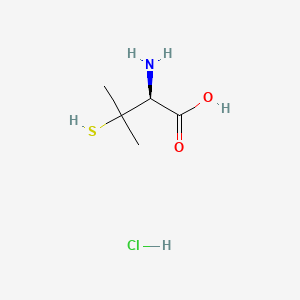

Penicillaminhydrochlorid

Übersicht

Beschreibung

Penicillamine is a chelating agent that binds to excess copper and removes it from the bloodstream . It is used to treat Wilson’s disease, cystinuria, and severe rheumatoid arthritis unresponsive to conventional therapy . It is also used as a form of immunosuppression to treat rheumatoid arthritis .

Synthesis Analysis

Penicillamine has been prepared from penicillin by hydrolyzing a salt of penicillin with hot dilute mineral acid . In a study, a series of D-penicillamine-derived β-thiolactones with varied side chain alkyl groups were synthesized and polymerized .Molecular Structure Analysis

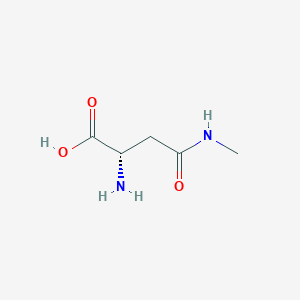

Penicillamine is an amino acid with a thiol side chain, a carboxyl group, and an α-amine group . It differs from the amino acid cysteine by the presence of two CH3 groups on the β-carbon .Chemical Reactions Analysis

Penicillamine provokes a diversity of dermatologic manifestations that include acute hypersensitivity reactions, dermopathies characterized by elastic fiber abnormalities, autoimmune disorders, and miscellaneous dermatoses that result from undefined mechanisms .Physical And Chemical Properties Analysis

Penicillamine has a molecular weight of 149.21 and its chemical formula is C5H11NO2S . It is highly soluble in water .Wissenschaftliche Forschungsanwendungen

Chelattherapie bei Schwermetallvergiftung

Penicillaminhydrochlorid: ist weithin für seine Fähigkeit anerkannt, Schwermetalle zu chelatieren, was es zu einem wichtigen Mittel bei der Behandlung von Erkrankungen wie Wilson-Krankheit . Es bindet an Metalle wie Kupfer, Blei und Quecksilber und erleichtert so deren Ausscheidung aus dem Körper und mindert die Toxizität.

Management der rheumatoiden Arthritis

Im Bereich der Rheumatologie wurde D-Penicillaminhydrochlorid zur Behandlung von rheumatoider Arthritis eingesetzt . Es wirkt entzündungshemmend und beeinflusst möglicherweise die Aktivität des Immunsystems, wodurch Symptome gelindert und das Fortschreiten der Krankheit verlangsamt werden.

Behandlung von Cystinurie

This compound: dient als wichtige therapeutische Option bei Cystinurie, einer Erkrankung, die durch übermäßige Cystin-Ausscheidung gekennzeichnet ist, die zur Bildung von Nierensteinen führt . Es reagiert mit Cystin unter Bildung einer löslicheren Verbindung, wodurch das Risiko der Steinbildung verringert wird.

Hauterkrankungen und systemische Sklerose

Dermatologisch hat sich This compound als wirksam bei der Behandlung von systemischer Sklerose, einer chronischen systemischen Autoimmunerkrankung, erwiesen . Es kann den Verlauf der Krankheit verändern, indem es die Kollagenvernetzung und Fibrose beeinflusst.

Enzymmodulation

Aufgrund seiner chemischen Eigenschaften kann This compound mit bestimmten Enzymen interagieren und deren Aktivität beeinflussen . Diese Interaktion ist bei verschiedenen Enzymerkrankungen vorteilhaft, bei denen die Modulation der Enzymaktivität zu therapeutischen Wirkungen führen kann.

Antioxidative Eigenschaften

Die Fähigkeit der Verbindung, an Oxidations-Reduktionsreaktionen und Sulfhydryl-Disulfid-Austausch teilzunehmen, deutet darauf hin, dass sie antioxidative Eigenschaften haben könnte . Dieses Potenzial macht es zu einem interessanten Forschungsobjekt in der Forschung zu oxidationsbedingten Krankheiten.

Interaktion mit Aminosäuren und Proteinen

This compound: kann mit Aminosäuren und Proteinen interagieren, was Auswirkungen auf Stoffwechselwege haben kann, die schwefelhaltige Aminosäuren betreffen . Das Verständnis dieser Interaktionen kann zu Erkenntnissen über Stoffwechselerkrankungen und Ernährungstherapien führen.

Potenzial bei neurodegenerativen Erkrankungen

Neue Forschungsergebnisse deuten darauf hin, dass This compound aufgrund seiner metallchelatisierenden und möglicherweise antioxidativen Wirkungen eine Rolle bei der Behandlung neurodegenerativer Erkrankungen spielen könnte . Diese Anwendung befindet sich noch in der Erforschung, in der Hoffnung, neue Behandlungen für Erkrankungen wie Alzheimer-Krankheit zu finden.

Wirkmechanismus

Target of Action

Penicillamine hydrochloride primarily targets copper ions in the body . It is used as a chelating agent to bind with copper, particularly in patients with Wilson’s disease . This disease is a rare genetic disorder of copper metabolism, and penicillamine treatment relies on its binding to accumulated copper .

Mode of Action

Penicillamine hydrochloride interacts with its targets by forming a stable complex with copper . In vitro studies indicate that one atom of copper combines with two molecules of penicillamine . This allows the excess copper to be eliminated in the urine . In addition to copper, penicillamine hydrochloride also reduces excess cystine excretion in cystinuria .

Biochemical Pathways

Penicillamine hydrochloride affects several biochemical pathways. It inhibits macrophages, decreases IL-1, and reduces the number of T-lymphocytes . It also prevents collagen cross-linkage . These actions have implications for the treatment of rheumatoid arthritis, where penicillamine hydrochloride is used as a form of immunosuppression .

Pharmacokinetics

The pharmacokinetic properties of penicillamine hydrochloride are variable . It is metabolized in the liver and has an elimination half-life of approximately one hour . The compound is excreted through the kidneys .

Result of Action

The molecular and cellular effects of penicillamine hydrochloride’s action are significant. By binding copper, it allows for the elimination of excess copper in the urine . This helps to manage the symptoms of Wilson’s disease . In the context of rheumatoid arthritis, penicillamine hydrochloride’s ability to inhibit macrophages, decrease IL-1, reduce the number of T-lymphocytes, and prevent collagen cross-linkage can help to manage the disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of penicillamine hydrochloride. For instance, the presence of certain amino acids, tissue proteins, food constituents, and intermediates in the metabolism and biosynthesis of sulfur-containing amino acids can interact with penicillamine hydrochloride . Understanding these interactions is crucial for optimizing the use of this compound in various therapeutic contexts .

Safety and Hazards

Penicillamine may cause skin irritation, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also damage the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDHUFYOXKHLME-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944844 | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2219-30-9 | |

| Record name | D-Valine, 3-mercapto-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9JK529ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

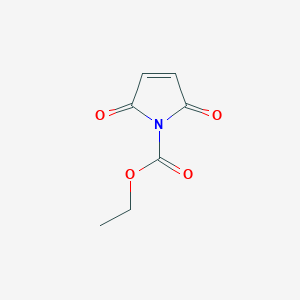

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)

![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)